molecular formula C16H16Cl2N4O3S2 B2419964 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216392-61-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No. B2419964
CAS RN: 1216392-61-8
M. Wt: 447.35
InChI Key: ZWALQHMIFXGPQM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a chlorobenzo[d]thiazol-2-yl group, a dimethylaminoethyl group, and a nitrothiophene-2-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2-yl group, for example, is a heterocyclic compound containing both sulfur and nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the dimethylamino group. The nitro group is electron-withdrawing, which could make the compound more reactive. The dimethylamino group, on the other hand, could potentially participate in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents.

Scientific Research Applications

Radiosensitization and Cytotoxicity

One notable application is in the synthesis of nitrothiophene derivatives with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cancer cells under low oxygen conditions. The presence of strong tertiary amine bases or oxiranes in the side chain of these derivatives enhances their radiosensitizing potency. However, systemic toxicity at higher doses limits their therapeutic window (Threadgill et al., 1991).

Antifungal Activity

Another area of research explores the antifungal properties of related chemical structures, such as 4‐nitroisothiazoles. These compounds have shown significant in vitro activity against a wide spectrum of fungi, highlighting the potential for derivatives of the main compound to be developed as antifungal agents (Albert et al., 1980).

α-Glucosidase Inhibitory Potential

Research on 1,3,4‐oxadiazole derivatives has demonstrated potent α-glucosidase inhibitory potential, suggesting applications in managing diabetes or other metabolic disorders. These compounds, synthesized through a novel five‐step synthetic route, offer promising leads for drug development based on their inhibition of α-glucosidase, a key enzyme in carbohydrate digestion (Iftikhar et al., 2019).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, targeting the intermediate host of schistosomiasis. This research avenue suggests potential applications in public health for controlling the spread of schistosomiasis by targeting the snail populations that serve as vectors for the disease (El-bayouki et al., 1988).

Antimicrobial and Anticancer Evaluation

A study on 4-thiazolidinone derivatives revealed both antimicrobial and anticancer potentials, with certain compounds displaying significant activity against various human cell lines. These findings underscore the utility of thiazole derivatives in developing new therapeutic agents (Deep et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include avoiding direct skin or eye contact and preventing inhalation or ingestion .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2.ClH/c1-19(2)8-9-20(15(22)12-6-7-13(25-12)21(23)24)16-18-14-10(17)4-3-5-11(14)26-16;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALQHMIFXGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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